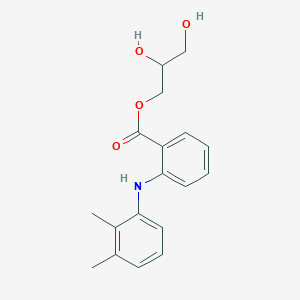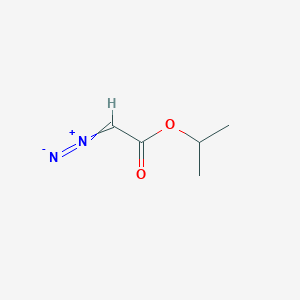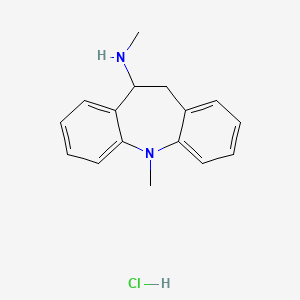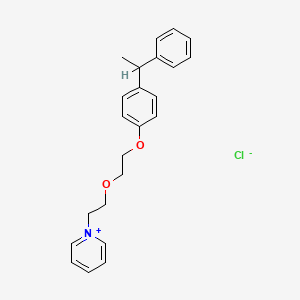
1-(2-(2-(p-(alpha-Methylbenzyl)phenoxy)ethoxy)ethyl)pyridinium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-(2-(p-(alpha-Methylbenzyl)phenoxy)ethoxy)ethyl)pyridinium chloride is a complex organic compound that belongs to the class of pyridinium salts This compound is characterized by its unique structure, which includes a pyridinium ion linked to a phenoxyethyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(2-(p-(alpha-Methylbenzyl)phenoxy)ethoxy)ethyl)pyridinium chloride typically involves multiple steps:
Formation of the Phenoxyethyl Intermediate: The initial step involves the reaction of p-(alpha-Methylbenzyl)phenol with ethylene oxide to form the phenoxyethyl intermediate.
Alkylation Reaction: The phenoxyethyl intermediate is then reacted with 2-chloroethylpyridine under basic conditions to form the desired pyridinium salt.
Quaternization: The final step involves the quaternization of the pyridine nitrogen with methyl chloride to yield this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: These reactors are used to ensure efficient mixing and reaction control.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions: 1-(2-(2-(p-(alpha-Methylbenzyl)phenoxy)ethoxy)ethyl)pyridinium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridinium nitrogen.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl halides in the presence of a base.
Major Products:
Oxidation: The major products include oxidized derivatives of the phenoxyethyl chain.
Reduction: The major products include reduced derivatives of the pyridinium ion.
Substitution: The major products include substituted pyridinium salts.
Scientific Research Applications
1-(2-(2-(p-(alpha-Methylbenzyl)phenoxy)ethoxy)ethyl)pyridinium chloride has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other complex organic compounds.
Mechanism of Action
The mechanism of action of 1-(2-(2-(p-(alpha-Methylbenzyl)phenoxy)ethoxy)ethyl)pyridinium chloride involves:
Molecular Targets: The compound interacts with specific molecular targets, such as enzymes or receptors, to exert its effects.
Pathways Involved: The interaction with molecular targets leads to the activation or inhibition of specific biochemical pathways, resulting in the desired biological or chemical effects.
Comparison with Similar Compounds
- 1-(2-(2-(p-Methylphenoxy)ethoxy)ethyl)pyridinium chloride
- 1-(2-(2-(p-Ethylphenoxy)ethoxy)ethyl)pyridinium chloride
- 1-(2-(2-(p-Propylphenoxy)ethoxy)ethyl)pyridinium chloride
Uniqueness: 1-(2-(2-(p-(alpha-Methylbenzyl)phenoxy)ethoxy)ethyl)pyridinium chloride is unique due to its specific structural features, which confer distinct chemical and biological properties
Properties
CAS No. |
22317-62-0 |
|---|---|
Molecular Formula |
C23H26ClNO2 |
Molecular Weight |
383.9 g/mol |
IUPAC Name |
1-[2-[2-[4-(1-phenylethyl)phenoxy]ethoxy]ethyl]pyridin-1-ium;chloride |
InChI |
InChI=1S/C23H26NO2.ClH/c1-20(21-8-4-2-5-9-21)22-10-12-23(13-11-22)26-19-18-25-17-16-24-14-6-3-7-15-24;/h2-15,20H,16-19H2,1H3;1H/q+1;/p-1 |
InChI Key |
QBLNDMJMOXVIDP-UHFFFAOYSA-M |
Canonical SMILES |
CC(C1=CC=CC=C1)C2=CC=C(C=C2)OCCOCC[N+]3=CC=CC=C3.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Tricyclo[1.1.0.0~2,4~]tetraazane](/img/structure/B14719193.png)
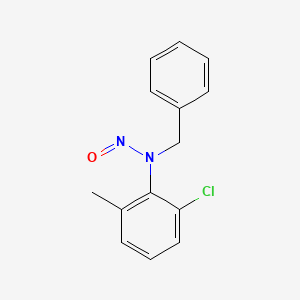


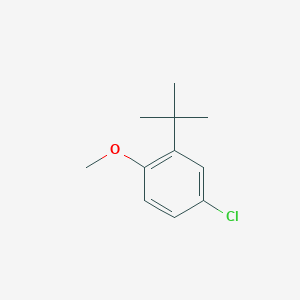
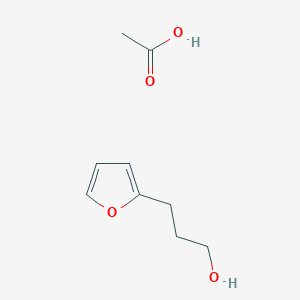
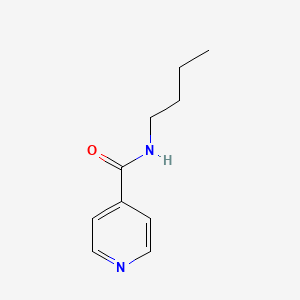
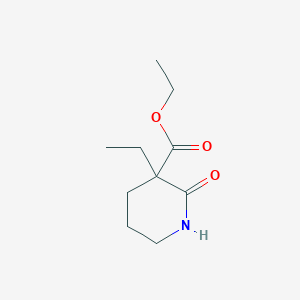

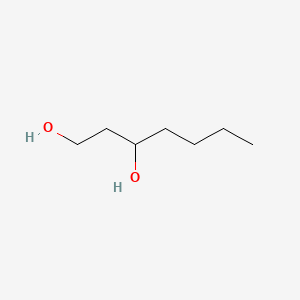
![Trimethyl[(trimethylsilyl)methoxy]silane](/img/structure/B14719264.png)
